2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide
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Overview
Description
2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activities. This compound is part of the benzo[b]thiophene family, which is known for its diverse applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide typically involves the fluorination of benzo[b]thiophene derivatives followed by oxidation. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the benzo[b]thiophene core. The oxidation step is often carried out using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form the S-oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the S-oxide back to the corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzo[b]thiophene core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: Its unique structure makes it a valuable tool for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific proteins, and interfere with cellular signaling pathways. For example, it may inhibit tumor necrosis factor-alpha (TNF-α) converting enzyme, thereby reducing inflammation and tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-benzo[b]thiophene 1,1-dioxide: Known for its applications in medicinal chemistry as an inhibitor of tumor necrosis factor-alpha converting enzyme and other biological activities.
2,3-Dihydro-1-benzothiophene: Used in various organic synthesis applications.
2,3-Dihydro-4,5,6,7-tetrafluoro-benzo[b]thiophene:
Uniqueness
2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide stands out due to its tetrafluorinated structure, which imparts unique electronic properties and enhances its stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and specific biological activities.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-1-benzothiophene 1-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4OS/c9-7(10)5-3-1-2-4-6(5)14(13)8(7,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZALGAHGXBBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(S2=O)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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